
3-Chloro-5-nitrophenol
Overview
Description
3-Chloro-5-nitrophenol is a solid compound with the CAS Number: 618-63-3 and a molecular weight of 173.56 . It is used in the manufacturing of various industrial chemicals .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitrophenol involves various chemical reactions. For instance, it can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrophenol is C6H4ClNO3 . The structure of this compound includes a benzene ring with a chlorine atom and a nitro group attached to it .Physical And Chemical Properties Analysis
3-Chloro-5-nitrophenol is a solid at room temperature . It has a melting point of 147 °C . The compound is highly soluble in water .Scientific Research Applications
Pesticide and Herbicide Development
The nitro group-containing compounds, including nitrophenols, have been employed in the synthesis of pesticides and herbicides. Researchers explore their effectiveness in controlling pests, weeds, and diseases. The development of environmentally friendly alternatives relies on understanding the behavior of these compounds in soil and water .
Water Treatment and Environmental Remediation
In the context of wastewater treatment, 3-Chloro-5-nitrophenol can be targeted for degradation. Researchers investigate microbial pathways for its breakdown, aiming to develop cost-effective and eco-friendly methods. Microorganisms play a crucial role in detoxifying toxic chemicals, including nitroaromatics, in wastewater treatment plants .
Photocatalysis and Degradation Studies
In the field of environmental science, researchers explore photocatalytic degradation processes. 3-Chloro-5-nitrophenol can be subjected to UV light or other catalysts to break down into less harmful products. Understanding its transformation pathways helps design efficient water treatment strategies .
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloro-5-nitrophenol (3C5NP) is a type of chlorinated nitrophenol (CNP) that is primarily targeted by certain bacteria . These bacteria utilize CNPs as their sole carbon and energy sources . The primary targets of 3C5NP within these bacteria are specific enzymes that catalyze the degradation of CNPs .
Mode of Action
The interaction of 3C5NP with its bacterial targets results in the degradation of the compound. Specific enzymes, such as CprA3 and CprA5, have been identified to catalyze the dechlorination of highly chlorinated phenols . For instance, CprA5 catalyzes the meta-dechlorination of 3,5-dichlorophenol (3,5-DCP), a compound structurally similar to 3C5NP .
Biochemical Pathways
The degradation of 3C5NP by bacteria involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone . The BT is then cleaved by a BT 1,2-dioxygenase to form maleylacetate . Although this pathway has been studied for 2-chloro-4-nitrophenol, it is plausible that a similar pathway exists for the degradation of 3C5NP.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can easily cross biological membranes .
Result of Action
The result of the action of 3C5NP in bacteria is the degradation of the compound into less toxic metabolites. This process detoxifies the environment and removes the compound, which is highly toxic due to its carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action of 3C5NP is influenced by various environmental factors. For instance, the compound’s degradation by bacteria is more efficient in contaminated environments where such bacteria are abundant . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
properties
IUPAC Name |
3-chloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPNTCIGGXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443290 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrophenol | |
CAS RN |
618-63-3 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

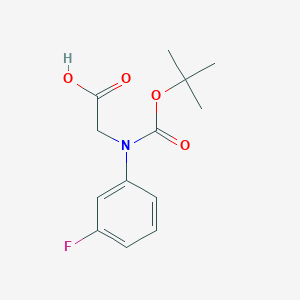
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)

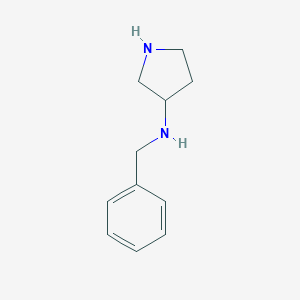

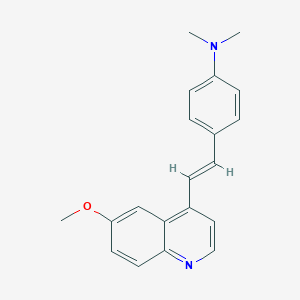
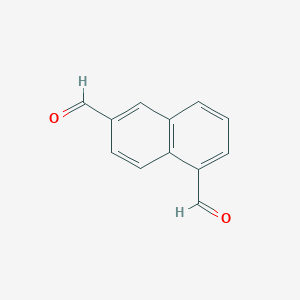

![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
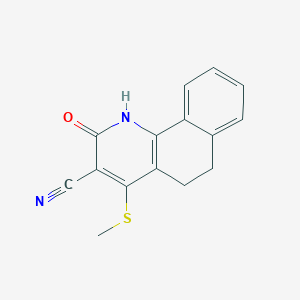
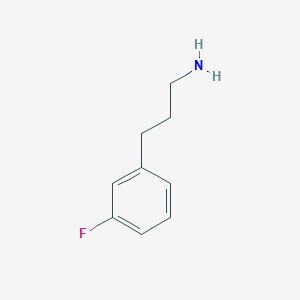
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)
